Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride
Overview
Description
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride is an organic compound with a complex structure, featuring a cyano group, a methoxyphenyl group, and an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride typically involves a multi-step process:
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Formation of the Intermediate: : The initial step often involves the reaction of 4-methoxybenzyl cyanide with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This step forms the intermediate ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate.
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Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.
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Substitution: : Nucleophilic substitution reactions can occur, especially at the cyano group, where nucleophiles like amines or alcohols can replace the cyano group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride has several applications in scientific research:
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Medicinal Chemistry: : It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
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Organic Synthesis: : The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
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Biological Studies: : Researchers use this compound to study enzyme interactions and receptor binding, given its structural similarity to biologically active molecules.
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Industrial Applications: : It is used in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride exerts its effects depends on its application:
In Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.
In Organic Synthesis: It acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate hydrochloride can be compared with similar compounds such as:
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Ethyl 2-[[cyano-(4-hydroxyphenyl)methyl]amino]acetate hydrochloride: : This compound has a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
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Mthis compound: : The methyl ester variant may have different solubility and reactivity profiles compared to the ethyl ester.
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Ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]propanoate hydrochloride: : This compound has a propanoate group instead of an acetate group, which can affect its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Its applications in medicinal chemistry, organic synthesis, and biological studies highlight its importance in scientific research.
Properties
IUPAC Name |
ethyl 2-[[cyano-(4-methoxyphenyl)methyl]amino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-3-18-13(16)9-15-12(8-14)10-4-6-11(17-2)7-5-10;/h4-7,12,15H,3,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHMKBVMGITBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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